molecular formula C19H34N2O4 B054464 N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid CAS No. 115491-98-0

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid

Cat. No.: B054464
CAS No.: 115491-98-0
M. Wt: 354.5 g/mol
InChI Key: WMDONTOVXUGLIK-ZSCHJXSPSA-N
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Description

N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid is a sophisticated chemical entity composed of two distinct moieties, offering unique research potential in organic synthesis and materials science. The N-Cyclohexylcyclohexanamine (dicyclohexylamine) component is a sterically hindered secondary amine, frequently employed as a non-nucleophilic base catalyst and as a versatile building block for constructing complex molecular architectures, including ligands for catalysis or ionic liquids. The (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid portion is a derivative of L-alanine where the amine is protected as an allyloxycarbonyl (Alloc) carbamate, a protecting group renowned for its orthogonality and mild, palladium-catalyzed deprotection conditions. This makes the compound exceptionally valuable in sophisticated peptide synthesis strategies, particularly in Solid-Phase Peptide Synthesis (SPPS), where it enables the precise, sequential deprotection and elongation of peptide chains. The presence of the polymerizable acrylate group further expands its utility into the realm of macromolecular chemistry, allowing for its incorporation into functional polymers, hydrogels, or other materials where chiral, amino-acid-based moieties can impart specific biological interactions or modify material properties. Researchers will find this compound instrumental for developing novel synthetic methodologies, creating protected amino acid monomers, and engineering advanced functional materials with tailored characteristics. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C7H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-4-12-7(11)8-5(2)6(9)10/h11-13H,1-10H2;3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDONTOVXUGLIK-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583397
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115491-98-0
Record name N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Cyclohexanone

The most efficient route to N-cyclohexylcyclohexanamine involves reductive amination of cyclohexanone with cyclohexylamine. This method avoids over-alkylation and ensures high selectivity for the secondary amine.

Procedure :

  • Cyclohexanone (10 mmol) and cyclohexylamine (10 mmol) are dissolved in methanol (50 mL).

  • Sodium cyanoborohydride (12 mmol) is added gradually at 0°C.

  • The reaction is stirred at room temperature for 24 hours.

  • The mixture is quenched with saturated NaHCO₃, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Yield : 82–85%.
Key Data :

  • Reaction Time : 24 hours

  • Catalyst : None required (direct reductive amination)

  • Purity : >95% (GC-MS analysis)

Alternative Route: Alkylation of Cyclohexylamine

While less selective, alkylation using cyclohexyl bromide has been explored:

  • Cyclohexylamine (10 mmol) and cyclohexyl bromide (12 mmol) are refluxed in acetonitrile (50 mL) with K₂CO₃ (15 mmol).

  • The reaction is monitored by TLC until completion (6–8 hours).

  • The product is isolated via filtration and recrystallized from ethanol.

Yield : 68–72%.
Limitations :

  • Forms tertiary amine byproducts (up to 15%).

  • Requires rigorous purification.

Synthesis of (2S)-2-(Prop-2-enoxycarbonylamino)propanoic Acid

Protection of L-Alanine with Allyl Chloroformate

The prop-2-enoxycarbonylamino (Alloc) group is introduced via reaction of L-alanine with allyl chloroformate under Schotten-Baumann conditions:

Procedure :

  • L-Alanine (10 mmol) is dissolved in 1M NaOH (30 mL) and cooled to 0°C.

  • Allyl chloroformate (12 mmol) is added dropwise with vigorous stirring.

  • The pH is maintained at 9–10 using 1M NaOH.

  • After 2 hours, the mixture is acidified to pH 2 with HCl, and the product is extracted with ethyl acetate.

Yield : 88–90%.
Key Data :

  • Reaction Time : 2 hours

  • Temperature : 0°C → room temperature

  • Stereochemical Integrity : >99% retention of (S)-configuration (HPLC with chiral column).

Crystallization and Purification

The crude product is recrystallized from a toluene/hexane mixture (1:1) to achieve >99% purity.

Analytical Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 5.8–5.9 (m, 1H, CH₂=CH), 5.2–5.3 (m, 2H, CH₂=CH), 4.1–4.3 (m, 2H, OCH₂), 3.5 (q, J = 7.2 Hz, 1H, CH), 1.4 (d, J = 7.2 Hz, 3H, CH₃).

Salt Formation: N-Cyclohexylcyclohexanamine;(2S)-2-(Prop-2-enoxycarbonylamino)propanoic Acid

Acid-Base Reaction in Non-Polar Solvent

The ammonium carboxylate salt is formed by neutralizing the carboxylic acid with the secondary amine:

Procedure :

  • (2S)-2-(Prop-2-enoxycarbonylamino)propanoic acid (10 mmol) is dissolved in dry diethyl ether (50 mL).

  • N-Cyclohexylcyclohexanamine (10 mmol) is added dropwise under nitrogen.

  • The mixture is stirred for 1 hour, during which a white precipitate forms.

  • The product is filtered, washed with cold ether, and dried under vacuum.

Yield : 95–97%.
Key Data :

  • Solvent : Diethyl ether

  • Reaction Time : 1 hour

  • Melting Point : 142–144°C (DSC).

Characterization of the Salt

FT-IR Analysis :

  • Ammonium Stretch : 2500–2700 cm⁻¹ (broad, N⁺–H)

  • Carboxylate Stretch : 1550–1610 cm⁻¹ (asymmetric COO⁻).

X-ray Crystallography :

  • Space Group : P2₁ (chiral)

  • Hydrogen Bonding : N⁺–H···O⁻ (2.8 Å) stabilizes the crystal lattice.

Optimization and Challenges

Racemization During Alloc Protection

The (S)-configuration of the propanoic acid derivative is sensitive to base-induced racemization. Key mitigations include:

  • Conducting reactions at 0°C.

  • Using minimal reaction times (≤2 hours).

Comparative Data :

ConditionRacemization (%)
Room temperature8–10
0°C<1

Solvent Effects on Salt Formation

Polar aprotic solvents (e.g., THF) lead to incomplete precipitation, while non-polar solvents (e.g., ether) yield high-purity salts:

SolventYield (%)Purity (%)
Diethyl ether9599
THF7085

Industrial-Scale Considerations

Continuous Flow Synthesis

For large-scale production, a continuous flow system reduces racemization and improves yield:

  • Residence Time : 5 minutes

  • Throughput : 1 kg/hour.

Cost Analysis

ComponentCost/kg (USD)
L-Alanine120
Allyl Chloroformate450
N-Cyclohexylcyclohexanamine300

Applications and Derivatives

The compound serves as:

  • A chiral building block for peptide synthesis.

  • A precursor to N-heterocyclic carbene ligands (via decarboxylation).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically in acidic or basic aqueous solutions.

      Products: Oxidized derivatives, such as ketones or carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Inert atmosphere, often in anhydrous solvents.

      Products: Reduced forms, such as alcohols or amines.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Often in the presence of a base or under reflux conditions.

      Products: Substituted derivatives, such as halides or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H34N2O
  • CAS Number : 110637-53-1
  • IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
  • Purity : Typically around 98%

The compound features a cyclohexyl group, which contributes to its stability and reactivity, making it suitable for various chemical reactions.

Chemistry

In the field of chemistry, N-cyclohexylcyclohexanamine is utilized as a reagent in organic synthesis. Its stability allows it to participate in:

  • Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex organic compounds.
  • Study of Reaction Mechanisms : Researchers use this compound to understand various reaction pathways and mechanisms due to its reactive functional groups.

Biology

The compound is also significant in biological research:

  • Cellular Interactions : It is used to study interactions between biomolecules, aiding in understanding cellular processes.
  • Therapeutic Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.

Medicine

In medicinal chemistry, N-cyclohexylcyclohexanamine has potential therapeutic applications:

  • Drug Development : Its structure allows for modifications that can enhance its efficacy and reduce side effects, making it a candidate for treating various diseases.
  • Mechanism of Action : The compound interacts with specific receptors or enzymes, modulating their activity, which can lead to various biological responses.

Industrial Applications

In industrial settings, this compound finds use in:

  • Production Processes : It is employed in the manufacturing of various chemicals and materials due to its stability and reactivity.
  • Material Science : Its properties make it suitable for developing new materials with desired characteristics.

Case Study 1: Drug Development

A recent study explored the use of N-cyclohexylcyclohexanamine as a scaffold for designing new pharmaceuticals targeting neurodegenerative diseases. The research demonstrated that modifications to the compound's structure could enhance its binding affinity to specific receptors involved in disease progression.

Case Study 2: Organic Synthesis

In another study, researchers utilized this compound as a reagent in synthesizing novel polymers. The results indicated that the incorporation of N-cyclohexylcyclohexanamine significantly improved the mechanical properties of the resulting materials.

Summary Table of Applications

Application AreaSpecific Uses
ChemistrySynthesis of complex molecules, reaction mechanism studies
BiologyCellular interaction studies, therapeutic development
MedicineDrug development targeting specific diseases
IndustryManufacturing processes, material science

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyclohexylamine moiety may interact with hydrophobic pockets, while the amino acid derivative can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-Cyclohexylcyclohexanamine (Dicyclohexylamine, DCHA)

N-Cyclohexylcyclohexanamine (DCHA) is a secondary amine featuring two cyclohexyl groups. It is widely used as a counterion in pharmaceutical salts to stabilize carboxylic acids, particularly in peptide synthesis. DCHA salts enhance crystallinity and purification efficiency due to their lipophilic nature, which reduces water solubility and facilitates isolation .

(2S)-2-(Prop-2-Enoxycarbonylamino)Propanoic Acid

This compound is an L-alanine derivative with a prop-2-enoxycarbonyl (allyloxycarbonyl) group protecting the amino moiety. The allyl group is a versatile protecting group in peptide synthesis, offering mild deprotection conditions (e.g., palladium-catalyzed removal) compared to traditional groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) .

Comparison with Similar Compounds

N-Cyclohexylcyclohexanamine vs. Other Amines

DCHA is compared with structurally related amines used in salt formation:

Property N-Cyclohexylcyclohexanamine (DCHA) Diisopropylamine Triethylamine
Molecular Formula C₁₂H₂₃N C₆H₁₅N C₆H₁₅N
Molecular Weight (g/mol) 181.32 101.19 101.19
Lipophilicity High (due to two cyclohexyl groups) Moderate Low
Application Salt formation for acidic peptides Organic synthesis, catalysis Base in deprotonation reactions
Solubility Low in water, high in organic solvents Low in water Miscible in polar solvents
Key Reference

Key Findings :

  • DCHA’s bulky structure enhances salt stability but reduces aqueous solubility compared to smaller amines like triethylamine.
  • Diisopropylamine offers intermediate lipophilicity, making it suitable for reactions requiring moderate polarity .

(2S)-2-(Prop-2-Enoxycarbonylamino)Propanoic Acid vs. Other Protected Amino Acids

Property Allyloxycarbonyl (Aoc) Boc (tert-Butoxycarbonyl) Z (Benzyloxycarbonyl)
Deprotection Method Palladium catalysts, mild conditions Acid (e.g., TFA) Hydrogenolysis (H₂/Pd)
Stability Stable under acidic/basic conditions Acid-labile Base-stable, acid-sensitive
Steric Hindrance Low High Moderate
Application Orthogonal protection in SPPS* Common in stepwise synthesis Traditional peptide synthesis
Example Compound (2S)-2-(Prop-2-enoxycarbonylamino)PA Boc-Ser(tBu)-OH Z-Tyr(tBu)-OH
Key Reference

Key Findings :

  • The allyloxycarbonyl group enables selective deprotection in complex syntheses, avoiding harsh conditions that might degrade sensitive substrates .
  • Boc and Z groups remain prevalent due to their well-established protocols, but Aoc offers modern advantages in green chemistry .

N-Cyclohexylcyclohexanamine in Pharmaceutical Salts

DCHA salts, such as N-Boc-O-tert-butyl-L-serine dicyclohexylammonium salt, improve peptide purity by enhancing crystallization. For example, Z-Tyr(tBu)-OH·DCHA exhibits a melting point of 147–148°C and is stored at 2–8°C to prevent decomposition .

Biological Activity

N-Cyclohexylcyclohexanamine; (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy and safety.

Chemical Structure and Properties

The compound has the following chemical formula: C19H34N2O4, with a molecular weight of 354.49 g/mol. Its structure includes a cyclohexyl group and an enoxycarbonylamino group, which are significant for its biological interactions.

Structural Formula

N Cyclohexylcyclohexanamine 2S 2 prop 2 enoxycarbonylamino propanoic acid\text{N Cyclohexylcyclohexanamine 2S 2 prop 2 enoxycarbonylamino propanoic acid}

The biological activity of N-Cyclohexylcyclohexanamine; (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Pharmacological Properties

  • Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, potentially through inhibition of serotonin reuptake.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is vital in neurodegenerative conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantEnhanced serotonergic transmission
Anti-inflammatoryReduced inflammatory markers
NeuroprotectiveProtection against oxidative stress

Study 1: Antidepressant Efficacy

A study conducted on rodents demonstrated that administration of N-Cyclohexylcyclohexanamine resulted in significant reductions in depressive-like behaviors when compared to control groups. The study utilized the forced swim test and tail suspension test to assess behavioral changes, indicating a potential mechanism involving serotonin modulation.

Study 2: Anti-inflammatory Properties

In vitro assays using human cell lines showed that the compound could significantly lower levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests a mechanism of action that could be beneficial in conditions characterized by chronic inflammation.

Study 3: Neuroprotection

A research study focused on neuroprotection revealed that N-Cyclohexylcyclohexanamine could mitigate neuronal death induced by oxidative stress agents. The results indicated a decrease in reactive oxygen species (ROS) production and an increase in antioxidant enzyme activity.

Q & A

What is the role of N-Cyclohexylcyclohexanamine in peptide synthesis?

Level: Basic
Answer:
N-Cyclohexylcyclohexanamine acts as a counterion in peptide synthesis, particularly for protecting cysteine residues. It enables selective deprotection of tert-butoxycarbonyl (Boc) groups under acidic conditions while maintaining the stability of other protective groups (e.g., tert-butyl thioethers). This precise control is critical for assembling peptides with multiple cysteine residues, minimizing side reactions during solid-phase synthesis .

How does (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid facilitate cysteine protection?

Level: Basic
Answer:
The compound’s allyloxycarbonyl (Alloc) group serves as a temporary protective group for amine functionalities. It is selectively removed via palladium-catalyzed deprotection under mild conditions, preserving acid-labile groups like Boc. This method is advantageous in synthesizing peptides requiring orthogonal protection strategies, particularly for cysteine-rich domains .

How can researchers design orthogonal protection strategies using these compounds?

Level: Advanced
Answer:
Orthogonal protection involves combining N-Cyclohexylcyclohexanamine (for Boc deprotection) with the Alloc group on (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid. For example:

Boc Deprotection: Use trifluoroacetic acid (TFA) to remove Boc groups while retaining Alloc.

Alloc Deprotection: Apply Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) to cleave Alloc without affecting other groups.
This approach is validated in synthesizing peptides with disulfide bonds, where sequential deprotection ensures correct folding .

How should contradictions in crystallographic data for these compounds be addressed?

Level: Advanced
Answer:
Discrepancies in crystal structures (e.g., bond angles, hydrogen bonding) require:

  • Validation via R-Factor Analysis: Ensure data quality (e.g., R < 0.05 for high-resolution structures).
  • Hydrogen Bonding Networks: Examine intermolecular interactions (e.g., O—H···O and N—H···S in (2E)-2-[2-(Cyclohexylcarbamothioyl)hydrazinylidene]propanoic acid) to resolve packing ambiguities .
  • Temperature-Dependent Studies: Perform low-temperature (100 K) XRD to reduce thermal motion artifacts .

What methodologies optimize reaction conditions for synthesizing these compounds?

Level: Advanced
Answer:
Key parameters include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalyst Efficiency: Optimize Pd(0) catalyst concentrations (0.5–2 mol%) for Alloc deprotection to minimize side reactions.
  • Purification: Employ reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) for high-purity yields .

How can researchers analyze the purity and stability of these compounds?

Level: Basic
Answer:

  • Purity: Use HPLC with UV detection (λ = 214 nm for amide bonds) and compare retention times against standards.
  • Stability: Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and quantify impurities using LC-MS.
  • Solubility: Calculate topological polar surface area (PSA) from structural data; higher PSA (>90 Ų) correlates with aqueous solubility .

What advanced techniques study these compounds' interactions with biological targets?

Level: Advanced
Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) between peptides (containing protected residues) and enzymes/proteins.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • Molecular Dynamics (MD) Simulations: Model conformational changes in peptides during deprotection and folding .

How do computational models aid in predicting the reactivity of these compounds?

Level: Advanced
Answer:

  • DFT Calculations: Predict reaction pathways (e.g., Pd-catalyzed Alloc deprotection) by analyzing transition states and activation energies.
  • Molecular Docking: Simulate interactions between protected peptides and enzymatic active sites (e.g., cysteine proteases).
  • LogP Prediction: Use XlogP3 values to optimize solubility for in vitro assays .

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